![molecular formula C13H21N3O2 B2887689 N-(Cyanomethyl)-4-methyl-2-(2-oxopiperidin-1-YL)pentanamide CAS No. 1436014-97-9](/img/structure/B2887689.png)
N-(Cyanomethyl)-4-methyl-2-(2-oxopiperidin-1-YL)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds with a structure similar to “N-(Cyanomethyl)-4-methyl-2-(2-oxopiperidin-1-YL)pentanamide” often belong to a class of organic compounds known as piperidines . Piperidines are six-membered heterocyclic compounds containing one nitrogen atom . They are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
The synthesis of similar compounds often involves various intra- and intermolecular reactions . For example, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Molecular Structure Analysis
The molecular structure of similar compounds often includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve interactions with various biological targets. For example, apixaban, a compound with a similar structure, is a direct inhibitor of activated factor X (FXa), a key enzyme in the coagulation cascade .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary widely. For example, 2-(2-oxopiperidin-1-yl)-2-phenylacetic acid is a powder at room temperature .Scientific Research Applications
Synthesis of Biologically Active Piperidines
Piperidine derivatives are crucial in the pharmaceutical industry, being present in over twenty classes of pharmaceuticals . The compound can serve as a key intermediate in the synthesis of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These derivatives have shown promise in the development of new drugs due to their significant biological activity.
Pharmacological Applications
The piperidine moiety is a common feature in many pharmacologically active compounds. N-(Cyanomethyl)-4-methyl-2-(2-oxopiperidin-1-YL)pentanamide could be utilized in the discovery and biological evaluation of potential drugs containing the piperidine structure . This includes the development of compounds with potential anti-tubercular properties, as piperidine derivatives have been explored for their efficacy against Mycobacterium tuberculosis .
Anti-Tubercular Agents
Research has indicated that piperidine derivatives can be designed and synthesized as potent anti-tubercular agents . The compound may be modified to enhance its activity against tuberculosis, contributing to the development of new and effective anti-TB drugs.
Inflammasome Modulation
Piperidine derivatives have been studied for their role in modulating the NLRP3 inflammasome, which is implicated in various inflammatory diseases . N-(Cyanomethyl)-4-methyl-2-(2-oxopiperidin-1-YL)pentanamide could be a precursor in synthesizing compounds that target reactive oxygen species production, lysosomal destabilization, and post-translational modifications to control inflammasome activation.
Anticoagulant Therapy
The compound has potential applications in the development of anticoagulant drugs. For instance, apixaban, a direct and orally bioavailable factor Xa inhibitor, contains a similar piperidin-1-yl moiety and is used for the prevention and treatment of thromboembolic diseases . Research into similar compounds could lead to new therapies for conditions such as deep vein thrombosis and pulmonary embolism.
Anti-Proliferative Activities
Piperidine derivatives have been synthesized and characterized for their anti-proliferation activities . N-(Cyanomethyl)-4-methyl-2-(2-oxopiperidin-1-YL)pentanamide could be explored for its potential in creating novel cyano oximino sulfonate derivatives, which may have applications in cancer therapy by inhibiting the proliferation of malignant cells.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(cyanomethyl)-4-methyl-2-(2-oxopiperidin-1-yl)pentanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-10(2)9-11(13(18)15-7-6-14)16-8-4-3-5-12(16)17/h10-11H,3-5,7-9H2,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRCVTIPBHWSOJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC#N)N1CCCCC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Cyanomethyl)-4-methyl-2-(2-oxopiperidin-1-YL)pentanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.